molecular formula C9H13ClN2 B2604798 4-Chloro-1-cyclopentyl-3-methyl-1H-pyrazole CAS No. 1245772-99-9

4-Chloro-1-cyclopentyl-3-methyl-1H-pyrazole

Cat. No. B2604798
CAS RN: 1245772-99-9
M. Wt: 184.67
InChI Key: LNAHSEPDZXHULE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-1-cyclopentyl-3-methyl-1H-pyrazole (known as CP 471,474) is a synthetic compound that belongs to the class of cannabinoid receptor antagonists. It was first synthesized in 1995 by Pfizer Inc. as a potential treatment for obesity and other metabolic disorders. CP 471,474 has also been studied for its potential use in treating drug addiction, anxiety, and depression.

Mechanism of Action

CP 471,474 acts as a selective antagonist at the CB1 receptor, which is the primary receptor in the endocannabinoid system. By blocking the effects of the endocannabinoid system, CP 471,474 reduces the rewarding effects of drugs of abuse and decreases the likelihood of relapse.
Biochemical and Physiological Effects
CP 471,474 has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce the release of dopamine in the brain, which is a key neurotransmitter involved in the rewarding effects of drugs of abuse. CP 471,474 has also been shown to reduce the expression of the immediate early gene c-fos, which is involved in the development of drug addiction.

Advantages and Limitations for Lab Experiments

CP 471,474 has several advantages for use in laboratory experiments. It is highly selective for the CB1 receptor, which makes it a useful tool for studying the endocannabinoid system. It also has a relatively long half-life, which allows for sustained blockade of the CB1 receptor. However, CP 471,474 has some limitations as well. It is not water-soluble, which can make it difficult to administer in some experimental paradigms. It also has some off-target effects, which may limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research on CP 471,474. One area of interest is its potential use in treating other psychiatric disorders, such as anxiety and depression. Another area of interest is its potential use in combination with other medications for the treatment of drug addiction. Finally, there is interest in developing more selective CB1 receptor antagonists that may have fewer off-target effects than CP 471,474.

Synthesis Methods

The synthesis of CP 471,474 involves several steps. The first step is the preparation of the pyrazole ring by reacting 3-methyl-1-phenyl-1H-pyrazol-5-amine with chloroacetyl chloride. The resulting intermediate is then reacted with cyclopentylmagnesium bromide to form the desired product, CP 471,474.

Scientific Research Applications

CP 471,474 has been extensively studied for its potential use in treating drug addiction. It works by blocking the effects of the endocannabinoid system, which is involved in the rewarding effects of drugs of abuse. In animal studies, CP 471,474 has been shown to reduce the self-administration of cocaine, heroin, and nicotine.

properties

IUPAC Name

4-chloro-1-cyclopentyl-3-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2/c1-7-9(10)6-12(11-7)8-4-2-3-5-8/h6,8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNAHSEPDZXHULE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Cl)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-cyclopentyl-3-methyl-1H-pyrazole

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